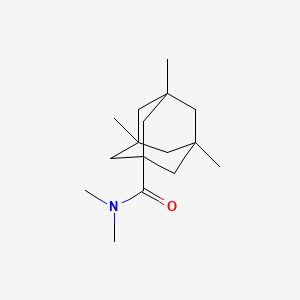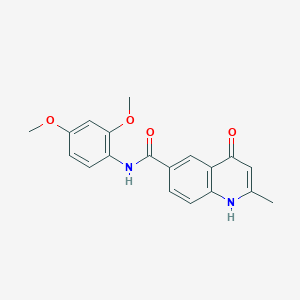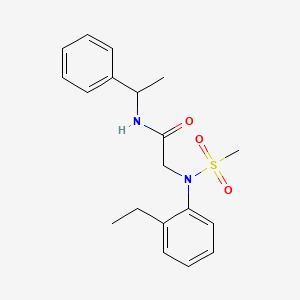
N,N,3,5,7-pentamethyl-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,3,5,7-pentamethyl-1-adamantanecarboxamide, commonly known as PAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PAC is a derivative of adamantane, a hydrocarbon that is widely used in the pharmaceutical industry. In
作用機序
The mechanism of action of PAC is not fully understood, but it is believed to be due to its unique molecular structure. PAC has a bulky adamantane group that can interact with other molecules, leading to changes in their properties. PAC has been shown to interact with various biomolecules such as proteins and nucleic acids, leading to changes in their structure and function.
Biochemical and Physiological Effects
PAC has been shown to have various biochemical and physiological effects. In vitro studies have shown that PAC can inhibit the growth of cancer cells, indicating its potential as an anticancer agent. PAC has also been shown to have antioxidant properties, which could be beneficial in the treatment of various diseases such as Alzheimer's and Parkinson's. In addition, PAC has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
PAC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. PAC is also highly soluble in organic solvents, making it easy to work with in various experiments. However, there are also some limitations to the use of PAC in lab experiments. PAC is a relatively new compound, and its properties and behavior in various experiments are not fully understood. In addition, PAC is a bulky compound, which could limit its use in certain experiments.
将来の方向性
For the study of PAC include the development of PAC-based drug delivery systems, the use of PAC in catalytic reactions, and the study of PAC's mechanism of action.
合成法
The synthesis of PAC involves the reaction between adamantane-1-carboxylic acid and N,N-dimethylformamide dimethyl acetal. The reaction is carried out in the presence of a catalyst, typically trifluoroacetic acid. The resulting product is purified using column chromatography to obtain pure PAC. The synthesis method has been optimized to achieve high yields and purity of the final product.
科学的研究の応用
PAC has been extensively studied for its potential applications in various fields such as drug delivery, catalysis, and material science. PAC has been shown to have excellent solubility in organic solvents, making it an ideal candidate for drug delivery systems. In addition, PAC has been used as a ligand in catalytic reactions, showing promising results in the synthesis of various organic compounds. PAC has also been used in the development of new materials, such as polymers and coatings.
特性
IUPAC Name |
N,N,3,5,7-pentamethyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-13-6-14(2)8-15(3,7-13)11-16(9-13,10-14)12(18)17(4)5/h6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNRWEMWCDUNNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)N(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5235190 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]propanamide](/img/structure/B5186190.png)
![N'-ethyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5186211.png)
![2-(4-biphenylyl)-9-ethyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5186216.png)
![4-({2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide](/img/structure/B5186220.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide](/img/structure/B5186228.png)

![3-methoxy-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5186237.png)

![4-butoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5186252.png)
![2-(1-piperidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B5186266.png)
![3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B5186272.png)
![3-{[2-(4-chlorophenyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5186277.png)